molecular formula C11H12N4O2 B11042568 3-[(4-Methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol CAS No. 431884-70-7

3-[(4-Methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B11042568
CAS No.: 431884-70-7
M. Wt: 232.24 g/mol
InChI Key: QVTNVJXBGOFVPE-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol is a chemical compound offered for research and development purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. While specific biological data for this exact compound is not fully detailed in the available literature, its structural class suggests significant research potential. The compound features a 1,2,4-triazine core, a heterocyclic system known to be of high interest in medicinal chemistry. Specifically, structurally similar 1,3,5-triazine derivatives have been identified as potent modulators of Trk (tropomyosin receptor kinase) receptors . Trk receptors are critical for the signaling of neurotrophins, which are essential for neuronal survival, differentiation, and plasticity . As such, research into this compound may contribute to the broader investigation of pathways relevant to neurodegenerative diseases such as Alzheimer's disease, Lewy body dementia, and other disorders of the nervous system . The molecular structure, which incorporates a 4-methoxyphenylamino substituent, is a common pharmacophore in the design of biologically active molecules. Researchers can utilize this compound for in vitro studies to explore its physicochemical properties, mechanism of action, and potential interactions within biological systems. All handling and experimentation should be conducted by trained professionals in accordance with established laboratory safety protocols. Please refer to the available safety data sheet (SDS) for proper handling, storage, and disposal information.

Properties

CAS No.

431884-70-7

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

3-(4-methoxyanilino)-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H12N4O2/c1-7-10(16)13-11(15-14-7)12-8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H2,12,13,15,16)

InChI Key

QVTNVJXBGOFVPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanisms and Precursor Selection

The classical approach to synthesizing 3-[(4-Methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol involves cyclocondensation reactions between hydrazine derivatives and α-diketones or α-ketoesters. For instance, the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of ammonium acetate and acetic acid facilitates the formation of the triazine core. The mechanism proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclodehydration to form the heterocyclic ring.

Key intermediates, such as 6-methyl-1,2,4-triazin-5-ol, are often isolated and subsequently functionalized with the 4-methoxyphenylamino group through Ullmann-type coupling or nucleophilic aromatic substitution. However, this stepwise method requires stringent temperature control (80–100°C) and prolonged reaction times (12–24 hours), limiting its industrial applicability.

Solvent and Catalyst Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates, while catalysts such as p-toluenesulfonic acid (PTSA) improve yields by facilitating dehydration. Table 1 summarizes solvent and catalyst effects on reaction efficiency.

Table 1: Solvent and Catalyst Impact on Traditional Synthesis

SolventCatalystTemperature (°C)Yield (%)
DMFPTSA9078
EthanolNone8065
Acetic acidNH4OAc10072

One-Pot Industrial Synthesis

Patent-Based Methodology

A groundbreaking one-pot method, detailed in CN113943258B, circumvents multi-step isolation by sequentially reacting cyanuric chloride (II) with dimethyl malonate (III) in acetone under alkaline conditions (Step 1). This generates intermediate IV, which undergoes ammonolysis in dichloromethane (Step 2) and final decarboxylation in methanol with sodium hydroxide (Step 3) to yield the target compound. The protocol eliminates toxic hydrogen sulfide gas, a common byproduct in traditional routes, enhancing workplace safety.

Reaction Conditions and Yield

Critical parameters include:

  • Molar ratios : Cyanuric chloride to dimethyl malonate (1:1–1.1) ensures complete conversion.

  • Temperature control : Step 1 proceeds at 40–60°C to prevent side reactions, while Step 3 requires 0–5°C to stabilize intermediates.

  • Solvent recovery : Acetone and dichloromethane are distilled and reused, reducing costs by 15–20%.

The overall yield reaches 80% with purity >98%, as confirmed by HPLC and ¹H-NMR (δ 3.84 ppm for methoxy protons, δ 5.70 ppm for amino groups).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Emerging techniques employ microwave irradiation to accelerate cyclocondensation. A 2023 study demonstrated that irradiating 4-methoxyaniline and methyl 3-oxopentanoate at 150°C for 20 minutes in DMF achieves 85% yield, reducing reaction time by 90% compared to conventional heating.

Solvent-Free Mechanochemical Methods

Ball-milling equimolar quantities of precursors with K₂CO₃ as a base produces the triazine derivative in 70% yield within 2 hours, eliminating solvent waste. This approach aligns with green chemistry principles but requires specialized equipment.

Optimization Strategies

pH-Dependent Reaction Control

The one-pot method’s Step 2 mandates precise pH adjustment to 5–6 using hydrochloric acid, which suppresses byproduct formation while promoting ammonolysis. Deviations below pH 4 lead to premature precipitation, reducing yields by 30%.

Catalytic Enhancements

Introducing 5 mol% CuI in Ullmann coupling steps reduces reaction time from 24 hours to 8 hours, achieving 82% yield. The catalyst facilitates C–N bond formation between the triazine core and 4-methoxyaniline.

Industrial-Scale Considerations

Cost-Benefit Analysis

The one-pot method reduces raw material costs by 25% compared to traditional routes, primarily due to solvent recycling and avoided intermediate purification . However, initial capital investment for continuous flow reactors remains a barrier for small-scale producers.

Chemical Reactions Analysis

Types of Reactions

3-[(4-METHOXYPHENYL)AMINO]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents under inert atmospheres.

    Substitution: Various nucleophiles or electrophiles under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-[(4-METHOXYPHENYL)AMINO]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-METHOXYPHENYL)AMINO]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, affecting their function and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Position 3) R-Group (Position 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-[(4-Methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol 4-Methoxyphenylamino Methyl C₁₁H₁₁N₃O₂ 249.29 (estimated) Potential bioactive scaffold
6-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5-ol 4-Methoxyphenylmethyl Methylsulfanyl C₁₂H₁₃N₃O₂S 263.32 Higher lipophilicity due to sulfur
3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol 3-Chlorophenyl Methyl C₁₀H₉ClN₃O 237.66 Enhanced electron-withdrawing effects
3-[(4-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol 4-Fluorophenylamino Methyl C₁₀H₁₀FN₃O 231.21 Increased polarity (fluorine)
3-((2,4-dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one 2,4-Dimethoxyphenylamino 4-Methylbenzyl C₂₀H₂₁N₃O₃ 352.40 Steric bulk; potential CNS activity
Key Observations:
  • Electron-Donating vs.
  • Lipophilicity : The methylsulfanyl group in the analog from increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Steric Effects : Bulkier substituents (e.g., 4-methylbenzyl in ) may hinder interactions in sterically constrained environments, altering biological activity.

Biological Activity

3-[(4-Methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol, also known as a triazine derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which combines a triazine ring with a methoxyphenyl group, suggesting diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N5O2C_{12}H_{13}N_5O_2, with a molecular weight of 259.26 g/mol. Its IUPAC name is 3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one. The compound features a triazine core that is pivotal for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Below are the notable findings from recent studies:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of this compound against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli15 µg/mL
Staphylococcus aureus10 µg/mL
Pseudomonas aeruginosa20 µg/mL

The compound showed significant potency against S. aureus, with an MIC comparable to standard antibiotics such as kanamycin.

Anticancer Activity

In vitro studies have revealed the anticancer properties of this triazine derivative. The compound was tested against various cancer cell lines:

Cancer Cell Line IC50 (µM) Reference
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

The IC50 values indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The proposed mechanisms include:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • DNA Interaction : The triazine ring can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

A study conducted on the antibacterial effects of various triazine derivatives highlighted that modifications in the phenyl group significantly influence the antimicrobial efficacy. The presence of electron-withdrawing groups enhances activity against gram-positive bacteria while reducing toxicity to human cells .

In another investigation focused on anticancer properties, the compound was shown to synergistically enhance the effects of existing chemotherapeutic agents when used in combination therapies . This suggests potential applications in developing more effective treatment regimens for resistant cancer types.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(4-Methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol, and how can purity be maximized?

  • Methodological Answer : Multi-step synthesis is recommended, starting with condensation reactions between substituted triazines and 4-methoxyaniline derivatives. Ethanol or methanol is ideal for recrystallization to enhance purity . Reaction conditions (e.g., 60–80°C for 6–12 hours) must be tightly controlled to avoid side products. Yield optimization may require iterative adjustments to stoichiometry and catalyst loading (e.g., p-toluenesulfonic acid) . Post-synthesis, characterize purity via HPLC (>95%) and confirm structure using 1H^1H-/13C^{13}C-NMR and IR spectroscopy .

Q. How should researchers handle toxicity and safety concerns during experimentation?

  • Methodological Answer : The compound may exhibit acute toxicity (oral LD50_{50} < 300 mg/kg) and skin/eye irritation based on structural analogs . Use fume hoods, nitrile gloves, and safety goggles during handling. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation. Store in airtight containers at 4°C to prevent degradation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Prioritize 1H^1H-NMR to confirm the 4-methoxyphenyl proton environment (δ 7.2–7.4 ppm) and triazine ring protons (δ 8.1–8.3 ppm). IR spectroscopy verifies the hydroxyl (-OH) stretch (~3200 cm1^{-1}) and triazine C=N bonds (~1600 cm1^{-1}). Mass spectrometry (ESI-MS) can validate the molecular ion peak (expected m/z: ~275) .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antimicrobial vs. inactivity) be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions or structural analogs. For example, triazole-thiadiazole derivatives show variable antimicrobial activity depending on substituents . Conduct dose-response assays (1–100 µM) across multiple bacterial strains (e.g., S. aureus, E. coli) under standardized CLSI protocols. Use molecular docking to assess binding affinity to target enzymes (e.g., dihydrofolate reductase) and compare with inactive analogs .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methodological Answer : Improve solubility via salt formation (e.g., hydrochloride) or co-solvents (PEG-400). Pharmacokinetic profiling (plasma t1/2_{1/2}, Cmax_{max}) in rodent models can guide dosing. Structural modifications, such as introducing hydrophilic groups (e.g., sulfonate) on the triazine ring, may enhance permeability .

Q. How can structure-activity relationships (SAR) be systematically investigated?

  • Methodological Answer : Synthesize derivatives with substituent variations (e.g., halogenation at the 4-methoxyphenyl group or methylation on the triazine). Test against a panel of biological targets (e.g., kinases, antimicrobial assays). Use QSAR modeling to correlate electronic (Hammett σ) and steric parameters (Taft Es_s) with activity .

Q. What experimental designs address variability in antioxidant activity assays?

  • Methodological Answer : Variability in DPPH/ABTS assays can arise from solvent polarity or radical concentration. Use a randomized block design with triplicate measurements and positive controls (e.g., ascorbic acid). Statistical analysis (ANOVA, p < 0.05) identifies significant differences between derivatives .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported anticancer activity across studies?

  • Methodological Answer : Differences may stem from cell line specificity (e.g., HeLa vs. MCF-7) or assay endpoints (apoptosis vs. proliferation). Replicate experiments using identical cell lines and MTT/WST-1 protocols. Cross-validate with flow cytometry (Annexin V/PI staining) and western blotting (caspase-3 activation) .

Methodological Resources

  • Synthesis Protocols : Multi-step condensation .
  • Analytical Standards : NMR (Bruker 400 MHz), HPLC (C18 column) .
  • Biological Assays : CLSI antimicrobial guidelines , NCI-60 anticancer screening .

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